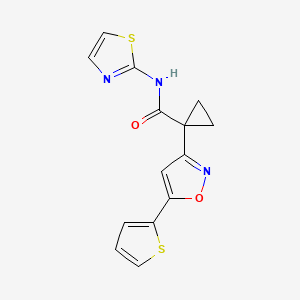

N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide

Description

N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a cyclopropanecarboxamide core substituted with a thiazol-2-yl group and a 5-(thiophen-2-yl)isoxazol-3-yl moiety. For instance, cyclopropanecarboxamide derivatives are frequently explored for fungicidal and antitumor activities, as seen in related compounds .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c18-12(16-13-15-5-7-21-13)14(3-4-14)11-8-9(19-17-11)10-2-1-6-20-10/h1-2,5-8H,3-4H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLFIIJHOCAPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of thiazole, thiophene-isoxazole, and cyclopropane groups. Key analogues include:

- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide (CAS 1286725-59-4): Replaces the thiazole with a thiadiazole-ethylthio group, increasing sulfur content (C₁₅H₁₄N₄O₂S₃; MW 378.5). This substitution may alter lipophilicity and metabolic stability .

- N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide (CAS 1286697-55-9): Substitutes thiophene with furan (C₁₇H₁₈N₄O₃; MW 326.35), reducing sulfur-mediated π-π interactions but enhancing oxygen-based polarity .

- N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)cyclopropanecarboxamide (CAS 1474034-05-3): Incorporates a dichlorophenyl-difluoromethyl pyrazole group (C₁₅H₁₂Cl₂F₂N₄OS; MW 427.3), likely improving target affinity in kinase inhibition .

Data Tables

*Calculated based on structural analysis.

Q & A

Q. What are the key steps in synthesizing N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide?

The synthesis typically involves:

- Isoxazole ring formation : Cycloaddition between nitrile oxides (generated in situ from hydroxamoyl chlorides) and dipolarophiles like 5-(thiophen-2-yl)alkynes, yielding the 5-substituted isoxazole core .

- Cyclopropane introduction : Coupling of the isoxazole with a cyclopropane precursor (e.g., via [2+1] cyclopropanation using carbene intermediates or transition-metal catalysis) .

- Thiazole-2-amine conjugation : Amide bond formation between the cyclopropanecarboxylic acid derivative and 2-aminothiazole under peptide-coupling conditions (e.g., EDC/HOBt in DMF) . Reaction optimization often requires adjusting solvents (acetonitrile or DMF), temperature, and catalysts to improve yields .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s limited solubility in aqueous buffers can be addressed by:

- Using co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.

- Employing surfactants (e.g., Tween-80) or cyclodextrins for colloidal dispersion .

- Confirming stability via HPLC to rule out solvent-induced degradation .

Q. Which analytical methods are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of isoxazole and cyclopropane using - and -NMR (e.g., cyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 356.3) .

- X-ray crystallography : Resolve conformational details of the cyclopropane-thiazole linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Thiophene substitution : Replace the thiophen-2-yl group with furan or phenyl to modulate lipophilicity and π-π interactions with target proteins .

- Cyclopropane modifications : Introduce methyl or halogen substituents to enhance metabolic stability .

- Thiazole variants : Test 4-methylthiazole or benzothiazole analogs to improve binding affinity (e.g., IC reductions in kinase assays) .

- Dose-response assays : Compare EC values across analogs using cell viability assays (e.g., MTT) .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects (e.g., apoptosis via caspase-3 activation) .

- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers .

Q. How can computational modeling predict the compound’s mechanism of action?

- Molecular docking : Screen against kinase libraries (e.g., PDB entries 4XSN or 6G6V) to identify potential ATP-binding pocket interactions .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å for conserved hydrogen bonds) .

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and CYP450 inhibition risks .

Q. What reaction pathways dominate under oxidative or reductive conditions?

- Oxidation : The thiophene moiety may form sulfoxides or sulfones (confirmed by -NMR upfield shifts) .

- Reduction : The cyclopropane ring can undergo ring-opening via hydrogenation, yielding propyl or isopropyl derivatives (monitored by GC-MS) .

- Photodegradation : UV exposure may cleave the isoxazole ring, requiring dark storage conditions .

Q. How can researchers validate the compound’s target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Pull-down assays : Use biotinylated probes or click chemistry to isolate drug-protein complexes for LC-MS/MS identification .

- Phosphoproteomics : Quantify downstream signaling changes (e.g., MAPK/ERK pathway inhibition) via SILAC labeling .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Step | Variables Tested | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|---|

| Isoxazole cycloaddition | Solvent (ACN vs. THF) | Acetonitrile, 60°C, 3 hr | 78% → 92% | |

| Cyclopropanation | Catalyst (Rh(OAc) vs. Cu) | Rh(OAc), 80°C | 45% → 68% | |

| Amide coupling | Reagent (EDC vs. DCC) | EDC/HOBt, DMF, rt | 82% → 89% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.